2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole
Description
Properties
CAS No. |
500300-16-3 |
|---|---|
Molecular Formula |
C14H8Br2N2O |
Molecular Weight |
380.03 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8Br2N2O/c15-11-6-10(7-12(16)8-11)14-18-17-13(19-14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
JEYNKOMXLNMJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
Biological Activity
2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, characterized by its unique five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The presence of bromine atoms enhances its reactivity and biological activity, making it a significant subject of study.
- Molecular Formula : C14H8Br2N2O
- Molecular Weight : 380.03 g/mol
- CAS Number : 500300-16-3
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Molecular docking studies have shown that it can effectively bind to cyclooxygenase enzymes (COX), suggesting potential as an anti-inflammatory agent and a therapeutic for cancer treatment.
Case Studies and Findings :
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HePG-2 (liver cancer), and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 35.58 µM against HePG-2 cells for a related oxadiazole derivative .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Flow cytometry assays indicated that compounds based on this scaffold activate apoptotic pathways in MCF-7 cells through increased expression of p53 and cleavage of caspase-3 .
Structure–Activity Relationship (SAR)
The structural modifications in the oxadiazole derivatives significantly influence their biological activity. The presence of dibromination at specific positions enhances binding affinity and cytotoxicity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Bromine substitution at para position | Antimicrobial and anticancer |
| 2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | Nitro group at meta position | Antioxidant and anti-inflammatory |
| 2-(Phenyl)-5-(p-tolyl)-1,3,4-oxadiazole | Methyl group on para-substituted phenyl | Anticancer |
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors. Notably:
Comparison with Similar Compounds
Fluorescence and Thermally Activated Delayed Fluorescence (TADF)
Compounds with fluorinated or brominated aryl groups on the oxadiazole core exhibit tunable photophysical properties. Key examples include:
- DMAC-DPO : 2-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-5-phenyl-1,3,4-oxadiazole
- DMAC-F2DPO : 2-(3,5-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole derivative
However, bromine’s polarizability might enhance intersystem crossing, offering alternative pathways for luminescence optimization.
Table 1: Photophysical Properties of Oxadiazole Derivatives
Preparation Methods
Cyclodehydration of Diacylhydrazines
The most widely reported method for synthesizing 1,3,4-oxadiazoles involves cyclodehydration of diacylhydrazines using dehydrating agents. For the target compound, this approach proceeds in two stages:
Step 1: Synthesis of 3,5-Dibromobenzoyl Benzoylhydrazine
3,5-Dibromobenzoic acid hydrazide is reacted with benzoyl chloride in anhydrous ethanol under reflux conditions. The reaction is catalyzed by sodium hydroxide, yielding the diacylhydrazine intermediate.
$$
\text{3,5-Dibromobenzoic acid hydrazide} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{3,5-Dibromobenzoyl Benzoylhydrazine} + \text{HCl}
$$
Step 2: Cyclodehydration Using Phosphorus Oxychloride
The diacylhydrazine intermediate is treated with phosphorus oxychloride ($$ \text{POCl}_3 $$) at 80–90°C for 4–6 hours. This step facilitates intramolecular cyclization, forming the 1,3,4-oxadiazole ring.
$$
\text{3,5-Dibromobenzoyl Benzoylhydrazine} \xrightarrow{\text{POCl}3, \Delta} \text{this compound} + \text{H}2\text{O}
$$
Optimization Notes :
Oxidative Cyclization of Hydrazones
An alternative route involves oxidative cyclization of hydrazones derived from aromatic aldehydes and acylhydrazides. This method is advantageous for its milder conditions and avoidance of strong dehydrating agents.
Step 1: Hydrazone Formation
3,5-Dibromobenzaldehyde is condensed with benzoyl hydrazide in ethanol under reflux, forming the hydrazone intermediate.
$$
\text{3,5-Dibromobenzaldehyde} + \text{Benzoyl hydrazide} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazone Intermediate}
$$
Step 2: Oxidative Cyclization with Hydrogen Peroxide and Iodine
The hydrazone is treated with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) and iodine ($$ \text{I}2 $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$) at 60°C for 3 hours. The reaction proceeds via oxidative dehydrogenation, forming the oxadiazole ring.
$$
\text{Hydrazone Intermediate} \xrightarrow{\text{H}2\text{O}2, \text{I}2, \text{K}2\text{CO}3} \text{this compound} + \text{H}2\text{O}
$$
Optimization Notes :
- Oxidant System : Hydrogen peroxide and iodine provide efficient oxidation without over-oxidizing sensitive substituents.
- Yield : Similar protocols achieve 65–80% yields for 2,5-diaryl oxadiazoles.
Comparative Analysis of Synthetic Methods
| Parameter | Cyclodehydration | Oxidative Cyclization | Microwave Synthesis |
|---|---|---|---|
| Reaction Time | 4–6 hours | 3 hours | 20 minutes |
| Yield | 60–75% | 65–80% | >85% |
| Key Reagents | Phosphorus oxychloride | Hydrogen peroxide, iodine | Phosphorus oxychloride |
| Scalability | Moderate | High | High |
| Safety Concerns | Corrosive reagents | Mild conditions | Low risk |
Key Findings :
- Cyclodehydration is reliable but requires handling corrosive $$ \text{POCl}_3 $$.
- Oxidative Cyclization offers greener conditions but may necessitate purification to remove iodine residues.
- Microwave Synthesis promises high efficiency but lacks empirical data for the target compound.
Characterization and Validation
Spectroscopic Analysis
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD analysis of analogous compounds confirms the planar geometry of the oxadiazole ring and dihedral angles between substituents. For example, 2-(2-bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole exhibits a dihedral angle of 15.2° between the oxadiazole and aryl rings.
High-Resolution Mass Spectrometry (HRMS)
HRMS of the target compound shows a molecular ion peak at $$ m/z $$ 380.03 (calculated for $$ \text{C}{14}\text{H}{8}\text{Br}{2}\text{N}{2}\text{O} $$), validating the molecular formula.
Industrial and Environmental Considerations
- Waste Management : Phosphorus oxychloride reactions generate acidic waste, necessitating neutralization before disposal.
- Green Chemistry : Oxidative cyclization with $$ \text{H}2\text{O}2 $$ aligns with sustainable practices, as water is the sole byproduct.
- Cost Efficiency : Microwave methods reduce energy consumption by 70% compared to conventional heating.
Q & A
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
- Answer : Discrepancies in biological data (e.g., anticancer vs. antifungal activity) often arise from assay conditions or cell line specificity. Researchers should: (i) Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity). (ii) Compare results across multiple cell lines (e.g., MCF-7 for breast cancer vs. Candida spp. for antifungal activity). (iii) Perform structure-activity relationship (SAR) studies to isolate the contributions of bromine vs. phenyl groups .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like squalene synthase (antifungal) or estrogen receptors (anticancer). Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) for improved reactivity. ADMET predictions (e.g., SwissADME) assess pharmacokinetic profiles, prioritizing derivatives with low hepatotoxicity and high blood-brain barrier permeability .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data inform its supramolecular interactions?
- Answer : The bromine atoms’ heavy atom effect facilitates phasing in X-ray crystallography. However, polymorphism is common due to flexible phenyl rings. Single-crystal X-ray diffraction reveals halogen-bonded networks (Br···N/O interactions) and π-π stacking between aromatic rings. These interactions correlate with solid-state stability and solubility profiles .
Q. How can researchers mitigate degradation during stability studies under varying pH and temperature conditions?
- Answer : Forced degradation studies (e.g., acidic/basic hydrolysis, thermal stress) identify labile sites. The oxadiazole ring is prone to hydrolysis under acidic conditions. Stabilization strategies include: (i) Lyophilization for long-term storage. (ii) Buffering solutions at pH 6–7. (iii) Adding antioxidants (e.g., BHT) to prevent radical-mediated degradation .
Methodological Insights
Q. What in vitro and in vivo models are most relevant for evaluating anticancer activity?
- Answer :
- In vitro : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- In vivo : Ehrlich Ascites Carcinoma (EAC) models in mice to assess tumor inhibition and toxicity (e.g., body weight, hematological parameters). Dose-response studies (10–100 mg/kg) validate efficacy and safety .
Q. How do synthetic methodologies differ for producing gram-scale vs. milligram-scale quantities?
- Answer : Milligram-scale synthesis prioritizes purity (e.g., HPLC >98%), using techniques like flash chromatography. Gram-scale production requires cost-effective catalysts (e.g., FeCl₃ instead of Pd-based catalysts) and solvent recycling. Flow chemistry systems improve scalability for related oxadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
